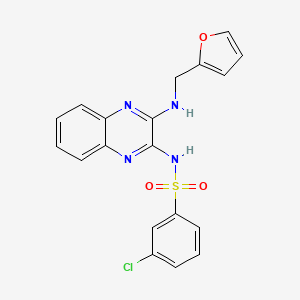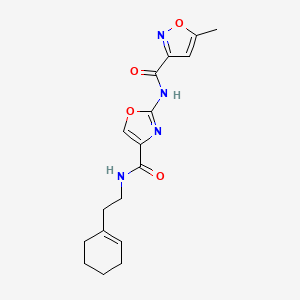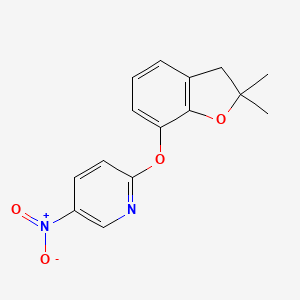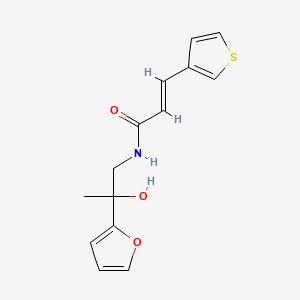
N-(1-乙酰-3,4-二氢-2H-喹啉-7-基)-2,5-二氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds such as ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide are used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The structure of similar compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .科学研究应用
Anticancer Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with key cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfonamide moiety contributes to its anti-inflammatory effects. It may modulate immune responses and reduce inflammation by targeting specific enzymes or receptors. Investigating its interactions with inflammatory pathways could lead to novel anti-inflammatory drugs .
Antimicrobial Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers have synthesized analogs to optimize their efficacy and minimize toxicity. These compounds could be valuable in combating infectious diseases .
Neuroprotective Potential
Studies have explored the compound’s impact on neuronal health. Its quinoline scaffold may interact with neurotransmitter receptors or modulate oxidative stress pathways. Investigating its neuroprotective properties could lead to therapeutic strategies for neurodegenerative disorders .
Enzyme Inhibition
Researchers have investigated N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide as an enzyme inhibitor. It may selectively target specific enzymes involved in disease processes. Understanding its binding interactions and selectivity profiles is crucial for drug design .
Photodynamic Therapy (PDT)
The compound’s fluorinated benzene ring makes it an interesting candidate for PDT. PDT involves light-activated compounds that generate reactive oxygen species, leading to localized cell damage. By optimizing its photophysical properties, this compound could enhance PDT efficacy .
These applications highlight the versatility of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide in various fields of research. Further studies are necessary to fully explore its potential and develop targeted therapies based on its unique properties . If you need more information or have additional questions, feel free to ask!
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-4-6-14(10-16(12)21)20-25(23,24)17-9-13(18)5-7-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLWWYHUMDPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2846296.png)

![N-benzhydryl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2846300.png)

![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)

